ALLOPREGNANDIOL
Overview
Description
ALLOPREGNANDIOL is a steroidal compound that is an endogenous metabolite of progesterone and allopregnanolone. It is an isomer of pregnanediol and has been found to act as a partial agonist of an allosteric site of the GABA receptor, playing a biological role as a neurosteroid . Additionally, it acts as an agonist of the human pregnane X receptor .
Preparation Methods
The preparation of allopregnane-3beta,20beta-diol can be laborious. One method involves the catalytic reduction of allopregnane-3,20-dione . Another method includes the hydrogenation of pregn-5-ene-3beta-ol-20-one . These methods require specific reaction conditions and catalysts to achieve the desired product.
Chemical Reactions Analysis
ALLOPREGNANDIOL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid and hydrogenation catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ALLOPREGNANDIOL has several scientific research applications. It is used as a substitute standard for pregnane-3alpha,20alpha-diol in the determination of urinary pregnanediol . It also plays a role in neuropharmacology due to its partial agonist activity at the GABA receptor . Additionally, it is used in studies related to the pregnane X receptor .
Mechanism of Action
Comparison with Similar Compounds
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18+,19+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYQTGBBEZQBGO-XFHAOOBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020841 | |
Record name | Pregnandiol III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801020841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
516-53-0 | |
Record name | 5α-Pregnane-3β,20β-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allopregnane-3beta,20beta-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pregnandiol III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801020841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (20R)-5α-pregnane-3β,20-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.477 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLOPREGNANE-3.BETA.,20.BETA.-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C14JZ3DU5E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the different isomers of Allopregnandiol, specifically focusing on the research presented in the provided papers?
A1: While the provided research papers do not extensively discuss various isomers of this compound, they highlight the importance of stereochemistry in its derivatives. For instance, one study focuses on the oxidation of Allopregnane-3β,21-diol-17,20-diacetate, leading to the formation of different isomers depending on the orientation of the oxygen atom at the 17,20 position []. This difference in stereochemistry resulted in distinct products upon further chemical modification, emphasizing the significance of isomerism in this compound derivatives.
Q2: The provided research touches upon the chemical synthesis and reactions of this compound derivatives. What are the potential implications of this research for developing novel therapeutic agents?
A4: The research highlighting the chemical synthesis and reactions of this compound derivatives, particularly the oxidation reactions leading to different stereoisomers, provides valuable insights for developing novel therapeutic agents []. Understanding the relationship between the structure of these derivatives and their biological activity could pave the way for designing compounds with improved pharmacological profiles. For example, by manipulating the stereochemistry and functional groups of this compound derivatives, researchers could potentially enhance their target specificity, potency, and pharmacokinetic properties, ultimately leading to the development of novel therapeutics.
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